![molecular formula C14H10Cl2N4OS B2641944 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one CAS No. 1419794-21-0](/img/structure/B2641944.png)
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one is a complex organic compound belonging to the class of pyrimido[4,5-D]pyridazines This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and a methylthio group attached to a pyrimido[4,5-D]pyridazinone core
Preparation Methods
The synthesis of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include other pyrimido[4,5-D]pyridazinones with different substituents. Compared to these compounds, 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrimido[4,5-D]pyridazin-5(6H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 6-(2,6-Dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine
- Pyrimido[4,5-d]pyrimidines with various substituents .
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrimido[4,5-d]pyridazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4OS/c1-7-11-8(6-17-14(18-11)22-2)13(21)20(19-7)12-9(15)4-3-5-10(12)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGUVOVPEOQPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CN=C(N=C12)SC)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
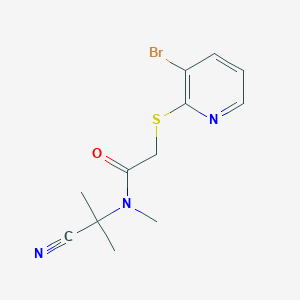
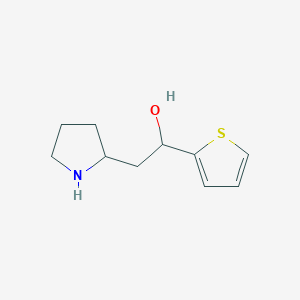

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2641868.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2641869.png)
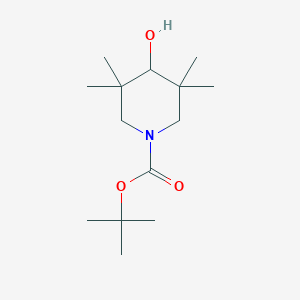
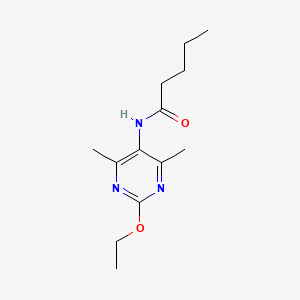
![2-(4-chlorophenoxy)-2-methyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide](/img/structure/B2641872.png)


![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
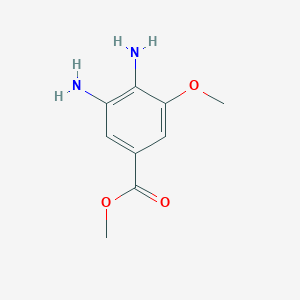

![ethyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2641884.png)
